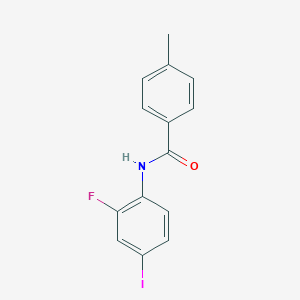![molecular formula C21H24ClN3O3 B244049 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244049.png)
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). In
Mecanismo De Acción
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide is a selective inhibitor of BTK. It binds to the active site of BTK and prevents its activation, thereby inhibiting downstream signaling pathways that are involved in the activation of B cells. This leads to a decrease in the production of inflammatory cytokines and the proliferation of B cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide have been extensively studied. In preclinical studies, it has been shown to be effective in inhibiting the growth of B cell malignancies and reducing inflammation in autoimmune disorders. In addition, it has also been shown to have a favorable pharmacokinetic profile and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide is its specificity for BTK, which makes it a promising candidate for the treatment of B cell malignancies and autoimmune disorders. However, one of the limitations of this compound is that it may not be effective in all patients, as some B cell malignancies may be resistant to BTK inhibition.
Direcciones Futuras
There are several future directions for the study of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide. One area of research is the development of combination therapies that target multiple signaling pathways in B cell malignancies. Another area of research is the identification of biomarkers that can predict the response to BTK inhibitors. In addition, there is also a need for the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide involves a series of chemical reactions. The starting material for the synthesis is 3-chloro-4-(4-acetylpiperazin-1-yl)aniline, which is reacted with 3-methylphenol and ethyl chloroacetate to form the intermediate product. The intermediate product is then reacted with sodium hydroxide to form the final product, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. BTK is a key enzyme involved in the activation of B cells, which play a crucial role in the immune response. Inhibition of BTK has been shown to be effective in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. In addition, BTK inhibitors have also been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
Propiedades
Fórmula molecular |
C21H24ClN3O3 |
|---|---|
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H24ClN3O3/c1-15-4-3-5-18(12-15)28-14-21(27)23-17-6-7-20(19(22)13-17)25-10-8-24(9-11-25)16(2)26/h3-7,12-13H,8-11,14H2,1-2H3,(H,23,27) |
Clave InChI |
XPTIDWACKCBWKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B243966.png)
![3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243968.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B243969.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]butanamide](/img/structure/B243970.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B243972.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide](/img/structure/B243978.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243979.png)
![3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B243980.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243982.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B243983.png)

![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)